Cas no 855-38-9 (Tris(4-methoxyphenyl)phosphine)

Tris(4-methoxyphenyl)phosphine is a tertiary phosphine compound featuring methoxy-substituted phenyl groups, enhancing its electron-donating properties and solubility in organic solvents. This ligand is particularly useful in transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation processes, due to its steric and electronic tuning capabilities. The methoxy groups improve stability and reactivity, making it advantageous in asymmetric synthesis and coordination chemistry. Its high purity and consistent performance ensure reliable results in fine chemical and pharmaceutical applications. The compound is typically handled under inert conditions to preserve its integrity.
Tris(4-methoxyphenyl)phosphine structure
855-38-9 structure
Product Name:Tris(4-methoxyphenyl)phosphine
CAS No:855-38-9
MF:C21H21O3P
MW:352.363406896591
MDL:MFCD00014896
CID:83137
PubChem ID:24864644
Update Time:2025-06-06

Tris(4-methoxyphenyl)phosphine Chemical and Physical Properties

Names and Identifiers

    • Tris(4-methoxyphenyl)phosphine
    • Tri-p-anisylphosphine
    • Trianisylphosphine
    • Tris(4-anisyl)phosphine
    • Tris(p-anisyl)phosphine
    • Tris(p-methoxyphenyl)phosphine
    • Phosphine, tris(4-methoxyphenyl)-
    • Phosphine, tris(p-methoxyphenyl)-
    • Tri(p-methoxyphenyl)phosphine
    • UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • tris(4-methoxyphenyl)phosphane
    • TRI(4-METHOXYPHENYL)PHOSPHINE
    • P(p-anisyl)3
    • NSC136458
    • PubChem6455
    • Phosphine, tris(p-methoxyphenyl)- (6CI, 7CI, 8CI)
    • Tris(4-methoxyphenyl)phosphine (ACI)
    • NSC 136458
    • TPAP
    • Tris(4-methoxylphenyl)phosphine
    • AS-10205
    • HY-W013772
    • DTXSID3061217
    • NS00038969
    • EINECS 212-723-0
    • tris(4-methoxyphenyl) phosphine
    • DB-009902
    • 855-38-9
    • NSC-136458
    • CS-W014488
    • BCP22502
    • SCHEMBL50047
    • AKOS015851826
    • tri-(4-Methoxyphenyl)phosphine
    • F10276
    • tris(p-methoxyphenyl) phosphine
    • T0861
    • Phosphorus tri-(p-methoxyphenyl)
    • Tris(4-methoxyphenyl)phosphine, 95%
    • EN300-7411599
    • tris (4-methoxyphenyl)phosphine
    • PF5BT47LZ8
    • J-525132
    • DTXCID4048486
    • MFCD00014896
    • AI3-62578
    • SY023707
    • UNII-PF5BT47LZ8
    • MDL: MFCD00014896
    • Inchi: 1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
    • InChI Key: UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(P(C2C=CC(OC)=CC=2)C2C=CC(OC)=CC=2)=CC=1
    • BRN: 2815911

Computed Properties

  • Exact Mass: 352.12300
  • Monoisotopic Mass: 352.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1352 (estimate)
  • Melting Point: 130.0 to 135.0 deg-C
  • Boiling Point: 457.8℃ at 760 mmHg
  • Flash Point: 287.3°C
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 41.28000
  • LogP: 3.47060
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

Tris(4-methoxyphenyl)phosphine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes

Tris(4-methoxyphenyl)phosphine Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Tris(4-methoxyphenyl)phosphine Pricemore >>

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Tris(4-methoxyphenyl)phosphine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diethyl bromomalonate ,  Phenylsilane Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Acetonitrile ;  12 h, rt
Reference
Deoxygenation of Phosphine Oxides by P(III)/P(V):O Redox Catalysis via Successive Isodesmic Reactions
Xue, Jing; et al, Journal of the American Chemical Society, 2023, 145(28), 15589-15599

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium ,  Phosphorus trichloride Solvents: Tetrahydrofuran
Reference
Improved syntheses of tetraphenylphosphonium bromide and 1-phenyldibenzophosphole
Affandi, S.; et al, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1987, 17(3), 307-18

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride ;  -78 °C; 12 h, -78 °C
1.3 Solvents: Water
Reference
Controllable photoactivated organic persistent room-temperature phosphorescence for information encryption and visual temperature detection
She, Pengfei; et al, Cell Reports Physical Science, 2021, 2(7),

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Preparation of new sulfonated triarylphosphanes: control of the selectivity by structural assistance
Gulyas, Henrik; et al, European Journal of Organic Chemistry, 2003, (15), 2775-2781

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Tetraarylfluorophosphoranes
Brown, Stephen J.; et al, Journal of the Chemical Society, 1988, (2), 277-80

Production Method 6

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Production Method 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Production Method 8

Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroaluminum Solvents: Hexane ;  10 min, rt
Reference
Highly efficient reduction of tertiary phosphine oxides and sulfides with amine-assisted aluminum hydrides under mild conditions
Yang, Shuyan; et al, Russian Journal of General Chemistry, 2015, 85(5), 1156-1160

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran
Reference
Synthesis and Solid-State Structure of Substituted Arylphosphine Oxides
Whitaker, Craig M.; et al, Journal of Organic Chemistry, 1995, 60(11), 3499-508

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Catalysts: Palladium diacetate Solvents: Toluene ;  24 h, 100 °C
Reference
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Production Method 11

Reaction Conditions
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- ,  Tetraphosphorus Solvents: Acetone ,  Benzene ;  20 h, rt
Reference
Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts
Till, Marion; et al, Chemical Communications (Cambridge, 2022, 58(8), 1100-1103

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium phosphide (Na(H2P)) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Reference
Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight
Rothfelder, Robin; et al, Angewandte Chemie, 2021, 60(46), 24650-24658

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetraphosphorus Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Benzene ,  Acetonitrile ;  18 h, rt
Reference
Direct catalytic transformation of white phosphorus into arylphosphines and phosphonium salts
Lennert, Ulrich; et al, Nature Catalysis, 2019, 2(12), 1101-1106

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ;  5 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; overnight, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
3.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Tris(4-methoxyphenyl)phosphine Raw materials

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Amadis Chemical Company Limited
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(CAS:855-38-9)Tris(4-methoxyphenyl)phosphine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):535.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:855-38-9)三(4-甲氧苯基)膦
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Purity:99%
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Amadis Chemical Company Limited
(CAS:855-38-9)Tris(4-methoxyphenyl)phosphine
A841356
Purity:99%
Quantity:500g
Price ($):535.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:855-38-9)三(4-甲氧苯基)膦
LE1724114
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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